

Applications of Morpholine-Containing Peptides in Drug Discovery: Application Notes and Protocols

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Compound of Interest

Compound Name: *4-Fmoc-3-morpholinecarboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

The incorporation of the morpholine scaffold into peptide-based and small molecule therapeutics has emerged as a powerful strategy in modern drug discovery. This heterocyclic amine offers a unique combination of physicochemical properties that can significantly enhance the therapeutic potential of parent compounds.^{[1][2]} Its advantageous features include improved aqueous solubility, metabolic stability, and the ability to modulate pharmacokinetic profiles, such as enhancing permeability across the blood-brain barrier.^{[3][4]} This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of morpholine-containing drugs, with a particular focus on phosphorodiamidate morpholino oligomers (PMOs) and small molecule inhibitors.

I. Application Notes

Phosphorodiamidate Morpholino Oligomers (PMOs) as Antisense Therapeutics

PMOs are synthetic nucleic acid analogs that possess a backbone of morpholine rings linked by phosphorodiamidate groups.^[5] This modification confers exceptional stability against nucleic acid degradation, a significant advantage over natural nucleic acid-based therapies.^[6]

Mechanism of Action: PMOs function via a steric-blocking mechanism. They bind to complementary sequences in pre-mRNA, physically obstructing the splicing machinery.^[6] This can be harnessed to induce exon skipping, a therapeutic strategy for genetic disorders like Duchenne muscular dystrophy (DMD), where the exclusion of a specific exon can restore the reading frame and lead to the production of a truncated, yet functional, protein.^{[5][6]}

Therapeutic Applications: Several PMO-based drugs have received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of DMD, including eteplirsen, golodirsen, viltolarsen, and casimersen.^{[5][7]} These drugs target specific exons in the dystrophin gene, enabling the production of functional dystrophin protein in patients with amenable mutations.^{[8][9][10]}

Enhancing Delivery: A major challenge for PMO therapy is cellular uptake. To overcome this, PMOs are often conjugated to cell-penetrating peptides (CPPs), which are short, arginine-rich peptides that facilitate entry into cells.^{[11][12]}

Morpholine-Containing Small Molecules as Kinase Inhibitors

The morpholine moiety is a privileged structure in the design of small molecule kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.^{[13][14]}

Structure-Activity Relationship (SAR): The incorporation of a morpholine ring can enhance binding affinity to the kinase active site and improve the overall pharmacokinetic properties of the inhibitor.^[15] For example, the morpholine group in the approved drug gefitinib contributes to its potent inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase.

Therapeutic Applications: Morpholine-containing kinase inhibitors are being investigated and used for the treatment of various cancers.^{[14][16]} Their ability to modulate critical signaling pathways involved in cell proliferation, survival, and growth makes them valuable therapeutic candidates.^{[1][17]}

II. Quantitative Data

Efficacy of FDA-Approved PMO Drugs for Duchenne Muscular Dystrophy

Drug (Target Exon)	Mean Dystrophin Level (% of normal)	Fold Increase from Baseline	Clinical Trial Reference
Eteplirsen (Exon 51)	~0.9% (after 188 weeks)	-	[8]
Golodirsen (Exon 53)	1.019% (after 48 weeks)	~16-fold	[18]
Viltolarsen (Exon 53)	5.7% - 5.9% (after 20-24 weeks)	-	[9][14]
Casimersen (Exon 45)	~1.7% (after 48 weeks)	-	[10][19]

Pharmacokinetic Parameters of Approved Morpholine-Containing Drugs

Drug	Therapeutic Class	Tmax (h)	t1/2 (h)	Protein Binding (%)	Primary Metabolism
Eteplirsen	Antisense Oligonucleotide	~1.0 (end of infusion)	2.5	6-17	Minimal
Golodirsen	Antisense Oligonucleotide	~1.0 (end of infusion)	3.1	13.9-38.6	Minimal
Viltolarsen	Antisense Oligonucleotide	~1.0 (end of infusion)	2.5	39-50	Minimal
Casimersen	Antisense Oligonucleotide	~1.0 (end of infusion)	3.5	8.4-31.6	Minimal
Gefitinib	EGFR Inhibitor	3-7	48	~90	CYP3A4
Linezolid	Antibiotic	1-2	3.4-7.4	~31	Oxidation

Note: Pharmacokinetic parameters can vary based on patient populations and study designs.
[\[2\]](#)[\[3\]](#)[\[10\]](#)[\[20\]](#)[\[21\]](#)

In Vitro Activity of Morpholine-Containing Kinase Inhibitors

Compound	Target Kinase	Cell Line	IC50	Reference
Gefitinib	EGFR	HCC827 (NSCLC)	13.06 nM	[22]
Gefitinib	EGFR	PC9 (NSCLC)	77.26 nM	[22]
Gefitinib	EGFR	A549 (NSCLC)	3.94 μ M	[23]
PKI-587	PI3K/mTOR	-	PI3K α : 0.4 nM, mTOR: 1.6 nM	[24]
AK-10	(Anticancer)	A549 (NSCLC)	8.55 μ M	[16][25]
AK-10	(Anticancer)	MCF-7 (Breast)	3.15 μ M	[2][16]
AK-10	(Anticancer)	SHSY-5Y (Neuroblastoma)	3.36 μ M	[16][25]

III. Experimental Protocols

Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs)

Principle: Solid-phase synthesis is the standard method for producing PMOs, allowing for the sequential addition of morpholino monomers to a growing chain on a solid support.[12][16][26][27][28][29]

Materials:

- Aminomethylpolystyrene resin
- Protected morpholino monomers (with trityl or Fmoc protecting groups on the ring nitrogen and base-protecting groups)
- Activating agents (e.g., N,N-dimethylaminodichlorophosphoramidate)
- Deblocking agents (e.g., 3-cyanopyridinium trifluoroacetate for trityl; 20% piperidine in DMF for Fmoc)

- Capping solution (e.g., acetic anhydride)
- Cleavage and deprotection solution (e.g., aqueous ammonia)
- Automated DNA/peptide synthesizer or manual synthesis apparatus
- HPLC for purification

Protocol:

- Resin Preparation: Swell the aminomethylpolystyrene resin in a suitable solvent (e.g., dichloromethane).
- First Monomer Coupling: Couple the first protected morpholino monomer to the resin.
- Deprotection: Remove the nitrogen protecting group (trityl or Fmoc) using the appropriate deblocking solution.
- Coupling: Activate the next protected morpholino monomer and couple it to the deprotected nitrogen of the resin-bound monomer.
- Capping: Cap any unreacted sites with a capping solution to prevent the formation of deletion sequences.
- Repeat: Repeat the deprotection, coupling, and capping steps for each subsequent monomer until the desired sequence is synthesized.
- Cleavage and Deprotection: Cleave the synthesized PMO from the resin and remove the base-protecting groups using aqueous ammonia.
- Purification: Purify the crude PMO using reverse-phase HPLC.
- Analysis: Confirm the identity and purity of the final product by mass spectrometry.

Evaluation of Exon Skipping by RT-PCR

Principle: Reverse transcription-polymerase chain reaction (RT-PCR) is used to amplify the target mRNA region from treated cells to visualize and quantify the extent of exon skipping.[\[22\]](#)

[30]

Materials:

- RNA extraction kit (e.g., TRIzol)
- Reverse transcriptase and associated reagents
- PCR master mix
- Primers flanking the target exon
- Agarose gel electrophoresis system
- Gel imaging system

Protocol:

- Cell Treatment: Treat patient-derived myoblasts or other relevant cell models with the PMO.
- RNA Extraction: Extract total RNA from the treated and untreated control cells.
- Reverse Transcription: Synthesize cDNA from the extracted RNA using reverse transcriptase.
- PCR Amplification: Perform PCR using primers that flank the exon targeted for skipping.
- Gel Electrophoresis: Separate the PCR products on an agarose gel. The product from the correctly spliced transcript (including the target exon) will be larger than the product from the exon-skipped transcript.
- Analysis: Visualize the bands under UV light and quantify the relative amounts of the skipped and unskipped products to determine the percentage of exon skipping. For more precise quantification, quantitative real-time PCR (qRT-PCR) can be employed.[28][31]

Quantification of Dystrophin Protein by Western Blot

Principle: Western blotting is used to detect and quantify the amount of dystrophin protein produced in cells or tissues following PMO treatment.[29][32][33][34][35][36][37]

Materials:

- Muscle biopsy samples or cell lysates
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis system
- Transfer system (for transferring proteins to a nitrocellulose or PVDF membrane)
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against dystrophin
- Secondary antibody conjugated to an enzyme (e.g., HRP)
- Chemiluminescent substrate
- Imaging system

Protocol:

- Protein Extraction: Homogenize muscle tissue or lyse cells in lysis buffer to extract total protein.
- Protein Quantification: Determine the protein concentration of each sample.
- SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
- Transfer: Transfer the separated proteins to a membrane.
- Blocking: Block non-specific binding sites on the membrane with blocking buffer.
- Antibody Incubation: Incubate the membrane with the primary anti-dystrophin antibody, followed by incubation with the HRP-conjugated secondary antibody.

- Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
- Analysis: Quantify the intensity of the dystrophin band and normalize it to a loading control (e.g., α -actinin) to determine the relative amount of dystrophin protein.

Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability

Principle: The PAMPA-BBB assay is a high-throughput, *in vitro* method to predict the passive permeability of a compound across the blood-brain barrier.[\[1\]](#)[\[19\]](#)[\[38\]](#)[\[39\]](#)

Materials:

- 96-well filter plates and acceptor plates
- Porcine brain lipid extract
- Phosphate-buffered saline (PBS), pH 7.4
- Test compound and control compounds (e.g., propranolol for high permeability, Lucifer Yellow for low permeability)
- LC-MS/MS for analysis

Protocol:

- Membrane Preparation: Coat the filter plate with the porcine brain lipid extract to form an artificial membrane.
- Compound Preparation: Prepare solutions of the test and control compounds in PBS.
- Assay Setup: Add the compound solutions to the donor wells of the filter plate and PBS to the acceptor wells of the acceptor plate. Place the filter plate on top of the acceptor plate.
- Incubation: Incubate the plate assembly for a defined period (e.g., 5 hours) at room temperature.

- Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
- Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: $Papp = (-VD * VA / ((VD + VA) * A * t)) * \ln(1 - ([C]A / [C]eq))$ where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Cytochrome P450 (CYP) Inhibition Assay

Principle: This *in vitro* assay assesses the potential of a morpholine-containing compound to inhibit the activity of major CYP450 enzymes, which is crucial for predicting drug-drug interactions.[\[7\]](#)[\[25\]](#)[\[26\]](#)[\[31\]](#)[\[40\]](#)

Materials:

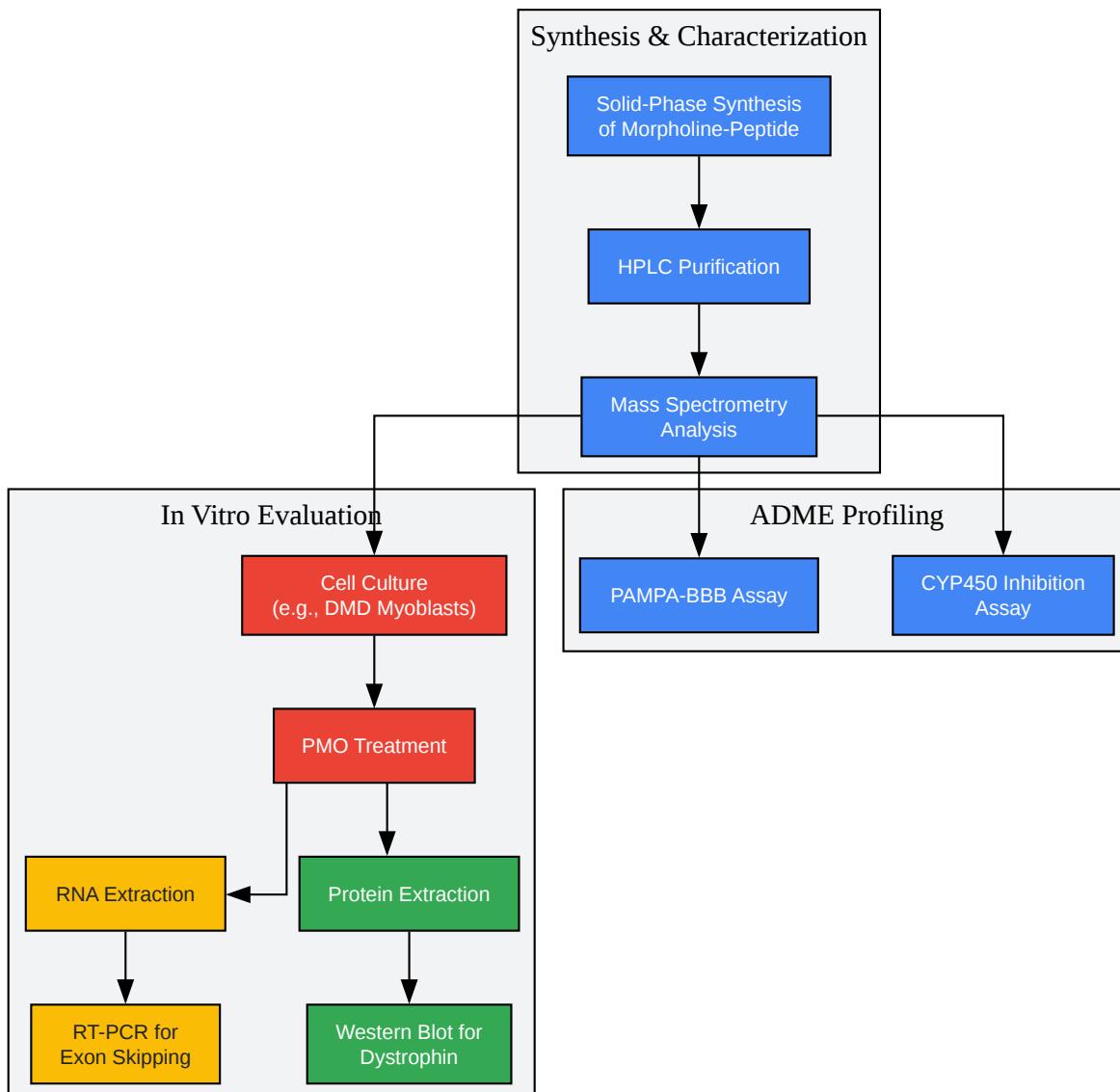
- Human liver microsomes
- NADPH regenerating system
- Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, midazolam for CYP3A4)
- Test compound and positive control inhibitors
- LC-MS/MS for analysis

Protocol:

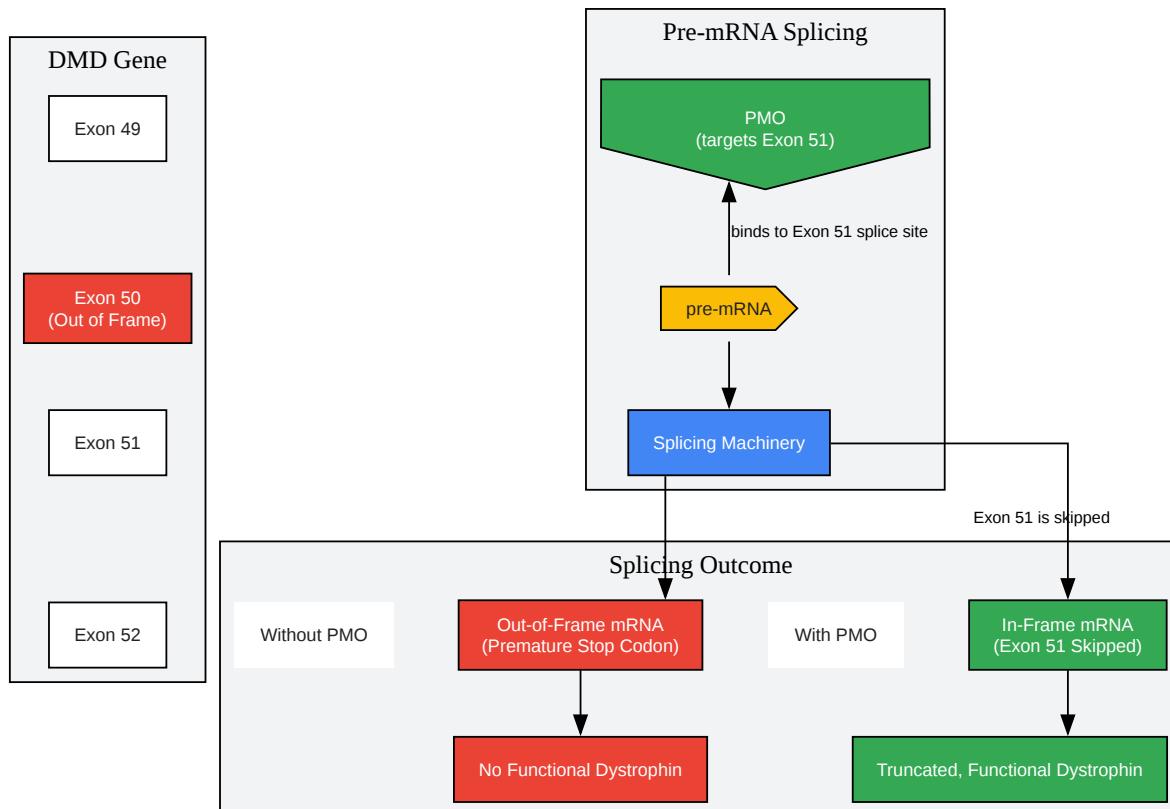
- Incubation Setup: In a 96-well plate, combine human liver microsomes, the NADPH regenerating system, and the test compound at various concentrations.
- Pre-incubation: Pre-incubate the mixture at 37°C.
- Substrate Addition: Initiate the reaction by adding the specific CYP probe substrate.
- Incubation: Incubate at 37°C for a defined time.

- Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
- Sample Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the formation of the substrate's metabolite.
- IC50 Determination: Plot the percentage of metabolite formation against the concentration of the test compound to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

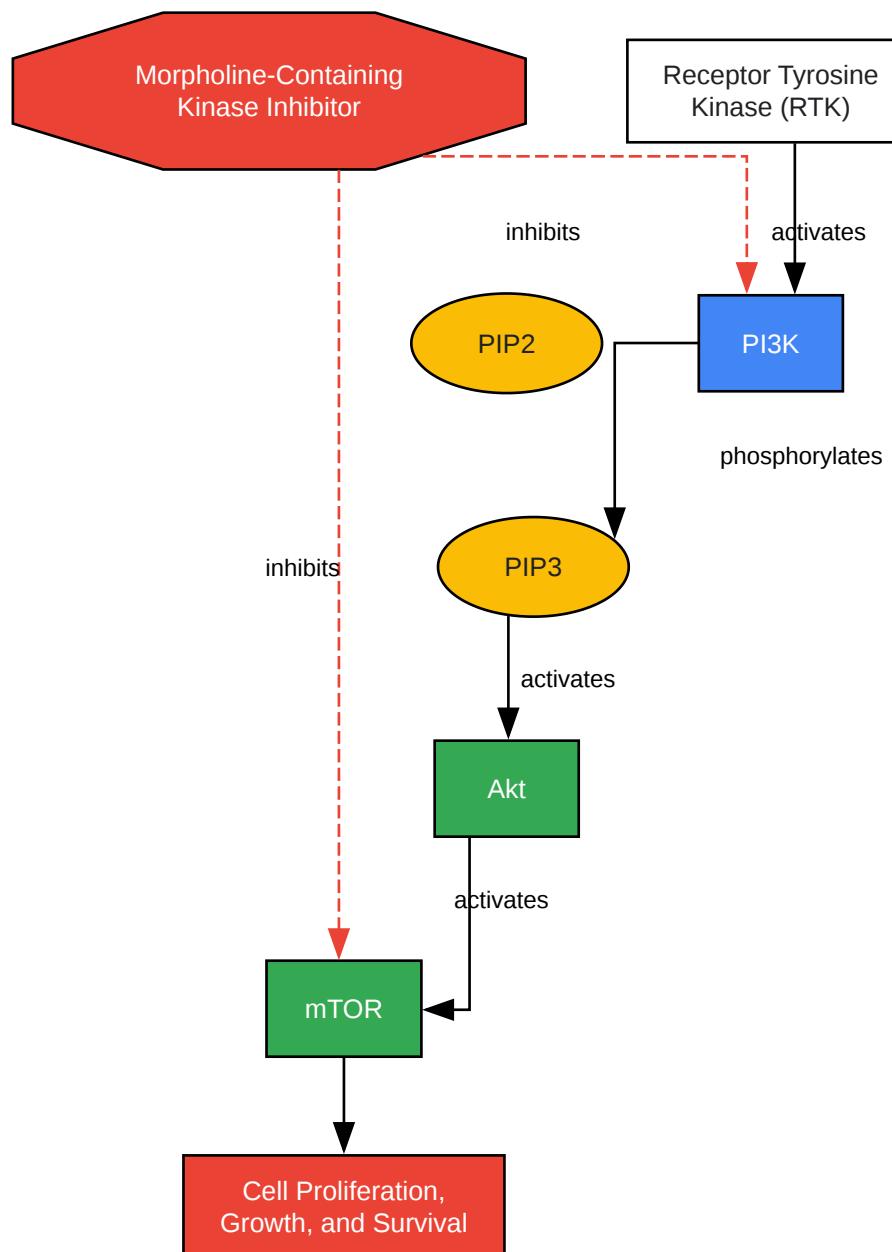
IV. Visualization of Pathways and Workflows

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Caption: Experimental workflow for morpholine-peptide drug discovery.

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Caption: Mechanism of PMO-induced exon skipping in DMD.

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Caption: Inhibition of the PI3K/Akt/mTOR pathway.

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